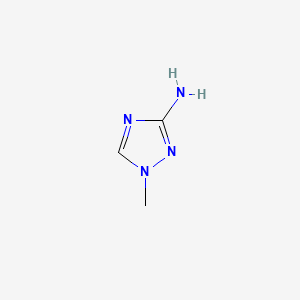

1-Methyl-1H-1,2,4-triazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-2-5-3(4)6-7/h2H,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSCXLZIKKHZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340675 | |

| Record name | 1-Methyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49607-51-4 | |

| Record name | 1-Methyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-1,2,4-triazol-3-amine: Chemical Properties and Structure

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Methyl-1H-1,2,4-triazol-3-amine. The information is presented to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound. A summary of its key chemical and physical properties is provided in the table below for easy reference and comparison. Please note that some of the data are predicted values due to the limited availability of experimentally determined figures in published literature.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 49607-51-4 | [1] |

| Molecular Formula | C₃H₆N₄ | [1] |

| Molecular Weight | 98.11 g/mol | [1] |

| Melting Point | 81-86 °C | [2] |

| Boiling Point (Predicted) | 281.9 ± 23.0 °C | [2] |

| Physical Form | Solid | [3] |

| SMILES | CN1C=NC(=N1)N | [1] |

| pKa (Predicted) | 5.15 ± 0.10 | [2] |

| LogP (Predicted) | -0.02150 | [2] |

Chemical Structure

The chemical structure of this compound consists of a five-membered 1,2,4-triazole ring, which is substituted with a methyl group at the N1 position and an amine group at the C3 position.

Structural Diagram:

Caption: 2D representation of the molecular structure.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reduction of a nitro precursor.[4]

Materials:

-

1-methyl-3-nitro-1H-1,2,4-triazole

-

Methanol

-

10% Palladium on activated carbon (Pd/C) catalyst

-

Hydrazine monohydrate

Procedure:

-

Dissolve 1-methyl-3-nitro-1H-1,2,4-triazole (613 mg, 4.8 mmol) in 6 mL of methanol.

-

To this solution, add 10% palladium on carbon catalyst (51 mg).

-

Add hydrazine monohydrate (543 mg, 11 mmol) to the reaction mixture.

-

Reflux the reaction mixture for 1.5 hours.

-

Monitor the reaction for completion.

-

Upon completion, remove the palladium on carbon catalyst by filtration.

-

Wash the catalyst with methanol.

-

Evaporate the solvent from the filtrate to yield this compound as a white solid (469 mg, 99% yield).[4]

Synthesis Workflow Diagram:

Caption: Flowchart of the synthesis process.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available data on the detailed biological activities, mechanism of action, and involvement in signaling pathways for this compound. While the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties, specific studies on this particular methylated aminotriazole are not readily found in the surveyed literature.[5][6][7] Further research is required to elucidate its potential biological functions and therapeutic applications.

Analytical Methods

Detailed, validated analytical protocols such as High-Performance Liquid Chromatography (HPLC) for the specific quantification and analysis of this compound are not extensively documented in the available scientific literature. While methods for related triazole compounds exist, a dedicated and optimized protocol for this specific molecule has not been identified in the current search.[8][9] Development of such methods would be a crucial step for quality control and pharmacokinetic studies.

References

- 1. This compound | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 49607-51-4 [chemicalbook.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,4-triazol-3-amine (CAS No: 49607-51-4) is a heterocyclic organic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in research and development, influencing aspects such as formulation, bioavailability, and interaction with biological systems. This guide provides a consolidated overview of its key physicochemical data, experimental protocols for its synthesis and characterization, and logical workflows relevant to its scientific evaluation.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted based on computational models, as is common for specialized research chemicals.

| Property | Value | Source / Comment |

| Molecular Formula | C₃H₆N₄ | PubChem[4] |

| Molecular Weight | 98.11 g/mol | PubChem[4] |

| Appearance | White solid | ChemicalBook[5] |

| Melting Point | 81-86 °C | LookChem[6] |

| Boiling Point | 281.9 ± 23.0 °C | LookChem (Predicted)[6] |

| Density | 1.44 ± 0.1 g/cm³ | LookChem (Predicted)[6] |

| pKa | 5.15 ± 0.10 | LookChem (Predicted)[6] |

| LogP | -0.02150 | LookChem (Predicted)[6] |

| Solubility | Soluble in polar solvents like water and alcohols.[7] | General property of related amino-triazoles.[7][8] |

| Storage Temperature | Room temperature, keep in dark place, inert atmosphere. | LookChem[6] |

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are methodologies for the synthesis of this compound and standard protocols for the determination of its key physicochemical properties.

Synthesis Protocol: Reduction of 1-Methyl-3-nitro-1H-1,2,4-triazole

A common and high-yield synthesis route involves the reduction of a nitro-precursor.[5]

Materials:

-

1-methyl-3-nitro-1H-1,2,4-triazole (1 equivalent)

-

Methanol (solvent)

-

10% Palladium on activated carbon (catalyst)

-

Hydrazine monohydrate (approx. 2.3 equivalents)

Procedure:

-

Dissolve 1-methyl-3-nitro-1H-1,2,4-triazole (e.g., 613 mg, 4.8 mmol) in methanol (e.g., 6 mL).[5]

-

To this solution, add 10% palladium on carbon catalyst (e.g., 51 mg).[5]

-

Carefully add hydrazine monohydrate (e.g., 543 mg, 11 mmol).[5]

-

Heat the reaction mixture to reflux and maintain for approximately 1.5 hours.[5]

-

Monitor the reaction to completion (e.g., by TLC).

-

After the reaction is complete, cool the mixture and remove the palladium catalyst by filtration through a suitable medium (e.g., celite).

-

Wash the catalyst with additional methanol to ensure complete recovery of the product.[5]

-

Evaporate the solvent from the combined filtrate under reduced pressure.

-

The resulting solid is this compound, which can be obtained as a white solid with a high yield (e.g., 99%).[5]

Methodology for Physicochemical Property Determination

The following outlines standard laboratory techniques for characterizing the properties listed in the table.

1. Melting Point Determination using Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

-

Procedure:

-

A small, accurately weighed amount of the sample (1-3 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The heat flow is recorded versus temperature. The onset temperature of the melting endotherm is typically reported as the melting point.

-

2. pKa Determination using Potentiometric Titration

-

Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like an amine, this is determined by titrating a solution of the protonated compound with a strong base and monitoring the pH.

-

Procedure:

-

Accurately prepare a solution of the compound in water or a co-solvent system (e.g., water/methanol) at a known concentration (e.g., 0.01 M).

-

Acidify the solution with a strong acid (e.g., HCl) to fully protonate the amine group.

-

Titrate the solution with a standardized strong base (e.g., NaOH) of known concentration, adding small, precise volumes.

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

-

3. LogP Determination using the Shake-Flask Method

-

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium concentration of the compound in a two-phase system of n-octanol and water.

-

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of this stock solution to a flask containing pre-saturated n-octanol and pre-saturated water (e.g., in a 1:1 volume ratio).

-

Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Centrifuge the mixture to ensure complete separation of the two layers.

-

Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

Biological Context and Significance

While specific signaling pathway data for this compound is not extensively documented in the public domain, the broader 1,2,4-triazole scaffold is a well-established pharmacophore. Derivatives are known to act as:

-

Antifungal Agents: Many triazole-based drugs, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol, a key component of fungal cell membranes.[1][9]

-

Enzyme Inhibitors: The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, leading to inhibitory activity. For example, 3-amino-1,2,4-triazole is a known inhibitor of catalase and imidazoleglycerol-phosphate dehydratase.[8]

-

Anticancer Agents: Some substituted 1,2,4-triazol-3-amine derivatives have demonstrated potent cytotoxic activities against lung cancer cell lines by inducing apoptosis.[3]

The physicochemical properties detailed in this guide—particularly pKa, solubility, and LogP—are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and are essential for its further development as a potential therapeutic agent or research tool.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 49607-51-4 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-Methyl-1H-1,2,4-triazol-3-amine

CAS Number: 49607-51-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,4-triazol-3-amine (CAS: 49607-51-4), a key heterocyclic building block in modern medicinal chemistry. This document consolidates essential chemical, physical, and spectroscopic data, outlines a detailed high-yield synthesis protocol, and discusses the compound's significant role as a precursor to advanced therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and application in a research and development setting.

Chemical & Physical Properties

This compound is a white solid at room temperature.[1] Its fundamental properties are summarized below, compiled from various chemical databases and suppliers.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 49607-51-4 | [2] |

| Molecular Formula | C₃H₆N₄ | [2][4] |

| Molecular Weight | 98.11 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Amino-1-methyl-1H-1,2,4-triazole, 1-methyl-1,2,4-triazol-3-amine | [5] |

| Appearance | White powder | [1] |

| Purity | ≥95-98% (Commercially available) | [1][4] |

| SMILES | CN1C=NC(=N1)N | [2][3] |

| InChI Key | CNSCXLZIKKHZND-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. While publicly accessible raw spectra are limited, databases confirm their existence, and the expected fragmentation patterns for the 1,2,4-triazole core are well-documented.[2][6]

| Data Type | Expected Characteristics / Values |

| ¹H NMR | Expected signals would include a singlet for the N-methyl (N-CH₃) protons, a singlet for the triazole ring proton (C5-H), and a broad singlet for the amine (-NH₂) protons. The exact chemical shifts would be solvent-dependent. PubChem indicates spectral data is available via SpectraBase.[2] |

| ¹³C NMR | Expected signals include resonances for the N-methyl carbon, and two distinct aromatic carbons for the triazole ring (C3 and C5). PubChem indicates spectral data is available via SpectraBase.[2] |

| Mass Spec. (EI) | The molecular ion peak [M]⁺ is expected at an m/z of approximately 98.06.[2] The fragmentation of the 1,2,4-triazole ring under Electron Ionization (EI) typically involves the loss of neutral molecules like HCN or N₂.[6][7] A primary fragmentation pathway for the unsubstituted 1,2,4-triazole core is the loss of a hydrogen cyanide (HCN) molecule.[6] |

Experimental Protocols

Synthesis via Reduction of a Nitro Precursor

A highly efficient and high-yield synthesis for this compound has been reported, involving the reduction of a nitro-triazole intermediate.

Reaction Scheme: 1-methyl-3-nitro-1H-1,2,4-triazole → this compound

Detailed Protocol:

-

Step 1 (Dissolution): 1-methyl-3-nitro-1H-1,2,4-triazole (613 mg, 4.8 mmol) is dissolved in 6 mL of methanol.

-

Step 2 (Addition of Reagents): To the solution, 10% palladium on carbon (Pd/C) catalyst (51 mg) and hydrazine monohydrate (543 mg, 11 mmol) are added.

-

Step 3 (Reaction): The reaction mixture is heated to reflux and maintained for 1.5 hours.

-

Step 4 (Work-up): Upon completion, the reaction mixture is cooled. The palladium catalyst is removed by filtration, and the catalyst is washed with additional methanol.

-

Step 5 (Isolation): The solvent from the combined filtrate is evaporated under reduced pressure to yield this compound (469 mg, 99% yield) as a white solid.

References

- 1. This compound, CasNo.49607-51-4 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 2. This compound | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound 95% | CAS: 49607-51-4 | AChemBlock [achemblock.com]

- 5. 49607-51-4 CAS Manufactory [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

Spectral Data Characterization of 1-Methyl-1H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data characterization of 1-Methyl-1H-1,2,4-triazol-3-amine. The document is structured to offer a detailed understanding of the compound's spectroscopic properties, including predicted data based on the analysis of related structures, and standardized experimental protocols for data acquisition.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of biologically active molecules. Accurate characterization of its spectral properties is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide summarizes the expected key spectral features based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy.

Predicted Spectral Data

¹H NMR (Proton NMR) Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Singlet | 1H | H-5 (Triazole ring proton) |

| ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ (Amine protons) |

| ~3.5 - 3.8 | Singlet | 3H | -CH₃ (Methyl protons) |

¹³C NMR (Carbon-13 NMR) Spectral Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C-3 (Carbon attached to the amine group) |

| ~140 - 145 | C-5 (Triazole ring carbon) |

| ~30 - 35 | -CH₃ (Methyl carbon) |

IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Strong, Broad (two bands) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic-like) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Strong | N-H bend (primary amine) |

| 1550 - 1450 | Medium to Strong | C=N and N=N stretch (triazole ring) |

| 1335 - 1250 | Medium | C-N stretch |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 98 | High | [M]⁺ (Molecular ion) |

| 97 | Moderate | [M-H]⁺ |

| 70 | Moderate | [M-N₂]⁺ or [M-HCN-H]⁺ |

| 56 | Moderate to High | [M-CH₃N]⁺ or [M-N₂-CH₂]⁺ |

| 42 | High | [CH₃N₂]⁺ or [C₂H₄N]⁺ |

UV-Vis (Ultraviolet-Visible) Spectral Data

Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210 - 230 | High | π → π |

| ~260 - 280 | Low to Medium | n → π |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source. For higher accuracy mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

-

Data Acquisition:

-

Introduce the sample into the ion source (direct infusion or via a gas chromatograph).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

-

The electron energy is typically set to 70 eV for EI.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.1 - 1.0 AU).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflow for the spectral characterization of an organic compound and the logical relationships between the different spectroscopic techniques.

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Substituted 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of substituted 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. A thorough understanding of their structural characterization by ¹H and ¹³C NMR spectroscopy is crucial for the unambiguous identification and development of novel 1,2,4-triazole-based entities.

Core Concepts in NMR Spectroscopy of 1,2,4-Triazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules, including 1,2,4-triazole derivatives. The chemical environment of each proton (¹H) and carbon (¹³C) atom within a molecule generates a unique spectral fingerprint.

¹H NMR Spectroscopy of 1,2,4-Triazoles: The proton NMR spectra of 1,2,4-triazole derivatives display characteristic signals for protons on the triazole ring and its substituents. The chemical shifts of the C-H protons on the triazole ring are influenced by the electronic nature of the substituents and their position of attachment (N1, N2, or N4). Protons directly attached to the carbon atoms of the 1,2,4-triazole ring (C3-H and C5-H) typically resonate in the downfield region of the spectrum, generally between δ 7.5 and 9.5 ppm.[1] The precise chemical shifts are sensitive to the substituents on the ring and the nitrogen atoms.[1] Protons on substituent groups will appear in their expected regions of the NMR spectrum; for instance, alkyl protons are found in the upfield region (δ 0.5-4.5 ppm), while aromatic protons resonate further downfield.[1]

¹³C NMR Spectroscopy of 1,2,4-Triazoles: The carbon NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the triazole ring carbons (C3 and C5) are also sensitive to the nature and position of substituents. These carbons typically resonate in the aromatic region of the spectrum.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for a variety of substituted 1,2,4-triazoles, compiled from recent literature. These values serve as a reference for the structural elucidation of related compounds.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Selected Substituted 1,2,4-Triazoles

| Compound/Substituents | Triazole Ring Protons | Substituent Protons | Solvent | Reference |

| 1-(1-(4-nitrophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole | 8.27 (s, 1H), 7.81 (s, 1H) | 8.15 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.5 Hz, 2H), 5.90 (s, 1H), 4.47 (s, 2H), 1.49 (s, 3H) | DMSO-d₆ | [2] |

| Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 8.22 (s, 1H), 7.86 (s, 1H) | 9.98 (s, 1H), 7.52 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.3 Hz, 2H), 7.14 (d, J = 8.5 Hz, 1H), 5.49 (s, 1H), 4.78–4.71 (m, 1H), 4.37–4.29 (m, 2H), 3.94 (t, J = 8.1 Hz, 1H), 2.01–1.94 (m, 1H), 1.38 (s, 3H), 1.17 (t, J = 6.0 Hz, 6H), 0.89 (d, J = 6.8 Hz, 6H) | DMSO-d₆ | [2] |

| 5-((4-fluorostyrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 12.67 (bs, 1H, NH) | 7.19-7.81 (m, 5H, HA & Ar-H), 6.95 (d, 1H, HB, J = 9.6 Hz), 5.41 (s, 2H, NH₂), 4.47 (bs, 2H, CH₂) | CDCl₃/DMSO-d₆ | [3][4] |

| 5,5'-Butane-1,4-diylbis(4-methyl-3-[(3-methylbut-2-en-1-yl)sulfanyl])-4H-1,2,4-triazole | - | 5.26 (2H, t, J = 7.5, -CH₂-CH=), 3.61 (4H, d, J = 7.8, -CH₂-CH=), 3.44 (4H, s, -CH₂-CH₂), 2.73 (4H, s, -CH₂-CH₂), 1.71 (6H, s, =C-CH₃), 1.62 (6H, s, =C-CH₃), 1.44 (6H, s, N-CH₃) | DMSO | [5] |

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Selected Substituted 1,2,4-Triazoles

| Compound/Substituents | Triazole Ring Carbons | Substituent Carbons | Solvent | Reference |

| 1-(1-(4-nitrophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole | 151.0, 145.4 | 154.0, 146.9, 127.3, 123.5, 73.3, 59.5, 27.6 | DMSO-d₆ | [2] |

| Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 150.9, 145.3 | 171.1, 156.5, 141.3, 137.9, 126.1, 119.2, 72.9, 67.5, 61.4, 60.1, 30.8, 27.6, 22.6, 19.7, 19.0 | DMSO-d₆ | [2] |

| 5-((4-fluorostyrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 160.9 (C-5), 157.1 (C-3) | 164.3, 135.7 (C-HA), 132.7, 132.2, 126.3 (C-HB), 118.3, 59.8 (CH₂) | CDCl₃/DMSO-d₆ | [3][4] |

| 5,5'-Butane-1,4-diylbis(4-methyl-3-[(3-methylbut-2-en-1-yl)sulfanyl])-4H-1,2,4-triazole | 156.16, 148.89 | 137.10, 119.40, 32.26, 30.42, 26.11, 25.79, 24.50, 17.66 | DMSO | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible NMR analysis. The following protocols are synthesized from various cited research articles.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the substituted 1,2,4-triazole sample.

-

Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and depends on the solubility of the compound. DMSO-d₆ is a common choice for many triazole derivatives.[2][3][4][6][7]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm). In many cases, the residual solvent peak can also be used as a secondary reference. For example, in DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at ~39.5 ppm.[6] For CDCl₃, the residual proton peak is at ~7.26 ppm and the carbon peak is at ~77.0 ppm.[2][6]

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300, 400, or 500 MHz for ¹H NMR and a corresponding frequency (e.g., 75, 100, or 125 MHz) for ¹³C NMR.[2][5][6]

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is generally used.

-

Number of Scans: Typically 16 to 64 scans are acquired, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is common.

-

Spectral Width: A spectral width of approximately 10-15 ppm is usually sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

-

Spectral Width: A spectral width of around 200-250 ppm is standard.

-

Data Processing and Interpretation

-

Fourier Transformation: The acquired Free Induction Decay (FID) is processed by Fourier transformation.

-

Phasing and Baseline Correction: The transformed spectrum is manually or automatically phased and the baseline is corrected.

-

Referencing: The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.

-

Integration and Multiplicity Analysis (¹H NMR): The integral of each signal is determined to establish the relative number of protons. The splitting pattern (multiplicity: singlet, doublet, triplet, etc.) provides information about the number of neighboring protons.

-

Chemical Shift Analysis: The chemical shifts of both ¹H and ¹³C signals are analyzed to identify the different chemical environments within the molecule. Comparison with tabulated data and prediction software can aid in structural assignment.

-

2D NMR Experiments: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.[8]

Visualizations

General Structure of a Substituted 1,2,4-Triazole

Caption: General structure of a substituted 1,2,4-triazole ring.

NMR Analysis Workflow

Caption: A typical workflow for the NMR analysis of chemical compounds.

Influence of Substituents on Chemical Shifts

Caption: The effect of substituents on NMR chemical shifts.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. pubs.aip.org [pubs.aip.org]

- 5. dovepress.com [dovepress.com]

- 6. rsc.org [rsc.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

A Comprehensive Technical Guide to 3-Amino-5-methyl-4H-1,2,4-triazole: A Versatile Heterocyclic Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the triazole isomer with the molecular formula C₃H₆N₄, correctly identified as 3-amino-5-methyl-4H-1,2,4-triazole. While the broader class of triazoles has the general formula C₂H₃N₃, this specific substituted triazole is a valuable building block in medicinal chemistry and materials science. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and explores its role as a scaffold in the development of therapeutic agents.

Chemical Identity and Properties

The compound with the molecular formula C₃H₆N₄ is an amino and methyl substituted derivative of a 1,2,4-triazole. Its preferred IUPAC name is 5-methyl-1H-1,2,4-triazol-3-amine , and it is also commonly referred to as 3-amino-5-methyl-4H-1,2,4-triazole.

Table 1: Physicochemical Properties of 5-methyl-1H-1,2,4-triazol-3-amine

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆N₄ | --INVALID-LINK-- |

| Molecular Weight | 98.11 g/mol | --INVALID-LINK-- |

| CAS Number | 4923-01-7 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Guidechem |

| Melting Point | 142-144 °C | LookChem |

| pKa | 11.56 ± 0.40 (Predicted) | Guidechem |

| Solubility | Soluble in water | Guidechem |

Experimental Protocols for Synthesis

The synthesis of 5-methyl-1H-1,2,4-triazol-3-amine can be achieved through several routes, primarily involving the cyclization of a guanidine derivative with a carboxylic acid or its equivalent. Below are two detailed methodologies.

2.1. Method 1: Microwave-Assisted Synthesis from Aminoguanidine Bicarbonate and Acetic Acid

This method provides a green and efficient approach to the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

-

Materials:

-

Aminoguanidine bicarbonate

-

Acetic acid

-

Hydrochloric acid (37% solution)

-

Isopropanol (for solid carboxylic acids)

-

-

Procedure:

-

In a suitable reaction vessel, a mixture of aminoguanidine bicarbonate (1.0 mmol) and a 37% solution of hydrochloric acid (1.2 mmol) is stirred for 2 hours.

-

Water is evaporated to yield dry aminoguanidine hydrochloride.

-

Acetic acid (1.2 mmol) is added to the aminoguanidine hydrochloride in a microwave process vial.

-

The mixture is irradiated in a multimode microwave reactor at 180 °C for 3 hours.

-

After cooling, the product is purified, for example, by recrystallization from a suitable solvent like ethanol.

-

2.2. Method 2: Conventional Synthesis from Aminoguanidine Bicarbonate and Formic Acid (for the parent 3-amino-1,2,4-triazole, adaptable for the methyl derivative)

This procedure describes the synthesis of the parent 3-amino-1,2,4-triazole and can be adapted by using acetic acid or an equivalent C2 source in place of formic acid to obtain the 5-methyl derivative.[2]

-

Materials:

-

Aminoguanidine bicarbonate

-

Formic acid (98-100%)

-

Ethanol (95%)

-

-

Procedure:

-

To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-ml two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 ml, 1.05 moles) of 98–100% formic acid.

-

Heat the foaming mixture cautiously with gentle rotation until gas evolution ceases and the solid dissolves.

-

Maintain the solution at 120 °C for 5 hours.

-

After cooling, add 500 ml of 95% ethanol and heat to dissolve the product.

-

Filter the solution while hot.

-

Evaporate the ethanol solution to dryness on a steam bath and dry the resulting solid in an oven at 100 °C. The product can be further purified by recrystallization from ethanol.[2]

-

Role in Drug Discovery and Development

3-Amino-5-methyl-4H-1,2,4-triazole serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown a wide range of biological activities, including anticancer, antiangiogenic, and antifungal properties. The 1,2,4-triazole nucleus is a key pharmacophore in several clinically used drugs.

3.1. Anticancer and Antiangiogenic Activity

Derivatives of the 3-amino-1,2,4-triazole core have been investigated as potential anticancer and antiangiogenic agents.[3] The structural modifications on this scaffold allow for the fine-tuning of activity against various cancer cell lines.

3.2. Aromatase Inhibition

A significant application of the 1,2,4-triazole scaffold is in the development of aromatase inhibitors.[4][5][6][7] Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. The nitrogen atoms of the triazole ring can coordinate with the heme iron of the aromatase enzyme, leading to its inhibition.

Below is a conceptual diagram illustrating the role of a 1,2,4-triazole derivative as an aromatase inhibitor.

The diagram above illustrates how a 1,2,4-triazole-based inhibitor binds to the aromatase enzyme, preventing the conversion of androgens to estrogens. This reduction in estrogen levels leads to decreased activation of the estrogen receptor in hormone-responsive breast cancer cells, ultimately inhibiting tumor growth.

Logical Workflow for Drug Discovery

The utility of 3-amino-5-methyl-4H-1,2,4-triazole as a scaffold in drug discovery can be represented by the following workflow.

This workflow demonstrates the progression from the initial scaffold to the identification of a potential drug candidate through chemical synthesis, biological screening, and lead optimization.

Conclusion

5-methyl-1H-1,2,4-triazol-3-amine is a fundamentally important heterocyclic compound with a well-defined molecular formula of C₃H₆N₄. Its accessible synthesis and the versatile reactivity of its amino and triazole functionalities make it an invaluable starting material and scaffold for the development of a wide array of biologically active molecules. For researchers and professionals in drug development, this compound represents a key building block in the ongoing search for novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on Aromatase Inhibitors. I. Synthesis and Biological Evaluation of 4-Amino-4H-1, 2, 4-triazole Derivatives [jstage.jst.go.jp]

- 5. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Forms of Substituted 1,2,4-Triazole Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous antifungal, anticancer, and antiviral agents.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by prototropic tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibria in substituted 1,2,4-triazole derivatives. It offers a comprehensive overview of the synthetic methodologies for their preparation, detailed experimental protocols for their characterization, and a summary of quantitative data on tautomer stability. Furthermore, this guide elucidates the impact of tautomerism on biological activity, with a focus on relevant signaling pathways in drug development, visualized through clear, structured diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of 1,2,4-triazole-based therapeutics.

Introduction to Tautomerism in 1,2,4-Triazole Systems

Prototropic tautomerism in 1,2,4-triazole derivatives involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to a dynamic equilibrium between different isomeric forms. For a generic disubstituted 1,2,4-triazole, three principal annular tautomers are possible: the 1H, 2H, and 4H forms. The position of the mobile proton significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, thereby dictating its interactions with biological targets.[4]

The tautomeric equilibrium is a delicate balance influenced by several factors, including the electronic nature and position of substituents, the solvent's polarity, temperature, and the physical state (solution, solid, or gas).[5] Understanding and predicting the predominant tautomeric form is therefore a critical aspect of rational drug design for this class of compounds.

Tautomeric Equilibria in Substituted 1,2,4-Triazoles

The interplay of electronic and steric effects of substituents governs the relative stability of the 1H, 2H, and 4H tautomers. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these relationships.

dot

Caption: General tautomeric equilibria in 3,5-disubstituted 1,2,4-triazoles.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is typically expressed as the difference in their free energy (ΔG) or electronic energy (ΔE). These values are often determined through quantum chemical calculations and can be experimentally validated by assessing tautomer populations using techniques like NMR spectroscopy.

| Substituent Pattern | Predominant Tautomer(s) | Relative Energy (kcal/mol) | Computational Method | Reference |

| 3-amino-1,2,4-triazole (gas phase) | 1H and 2H (nearly isoenergetic) | 4H is ~7 kcal/mol less stable | 6-31G(CCSD)//6-31G(HF) | [4] |

| 3-nitro-1,2,4-triazole (dioxane/chloroform) | 1H | - | Dipole moment measurement | [6] |

| 3-amino-5-nitro-1,2,4-triazole (crystal/polar solvent) | 2H | - | Experimental and computational | [7] |

| 4-amino-5-phenyl-1,2,4-triazole-3-thione | 2H (thione) | Most stable form | DFT B3LYP | [8] |

| Unsubstituted 1,2,4-triazole (gas phase) | 1H | 4H is >6 kcal/mol less stable | Computational studies | [7] |

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for the comprehensive investigation of tautomerism in substituted 1,2,4-triazoles.

dot

Caption: Integrated workflow for the investigation of tautomerism.

Synthesis of Substituted 1,2,4-Triazoles

4.1.1. General Procedure for 3,5-Disubstituted-4-amino-1,2,4-triazoles

A common route involves the reaction of aromatic nitriles with hydrazine hydrate in the presence of a hydrazine salt.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the aromatic nitrile (1.0 eq), hydrazine dihydrochloride or sulfate (0.5 eq), and an excess of hydrazine hydrate (5-10 eq) in a high-boiling solvent such as ethylene glycol or diethylene glycol.

-

Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere to a temperature of 140-160 °C for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3,5-disubstituted-4-amino-1,2,4-triazole.

4.1.2. General Procedure for 3,5-Disubstituted-1,2,4-triazoles

These compounds can be synthesized via the thermal cyclization of N'-(1-iminoalkyl) hydrazides.[10]

-

Preparation of N'-(1-iminoalkyl) hydrazides: Condense an imido ester with a carboxylic acid hydrazide in a suitable solvent like methanol at room temperature.

-

Cyclization: Heat the isolated N'-(1-iminoalkyl) hydrazide under reduced pressure to induce thermal cyclization and afford the 3,5-disubstituted-1,2,4-triazole.

Spectroscopic and Crystallographic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electronic environment, which differs between tautomers.[4]

-

Sample Preparation: Dissolve 5-10 mg of the 1,2,4-triazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts and integration of the triazole ring proton (if present) and substituent protons can help identify the major tautomer. For quantitative analysis, the integration of signals corresponding to each tautomer can provide their population ratios.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are indicative of the predominant tautomeric form.

-

Data Analysis: Compare the experimental chemical shifts with those predicted by DFT calculations for each tautomer to aid in the assignment.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can help distinguish between tautomers, especially in the solid state.[11]

-

Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the N-H stretching and bending vibrations, as well as the ring vibrations, which are characteristic of each tautomeric form. For example, the presence of a C=O stretching band would indicate a triazol-5-one (keto) form, while its absence and the appearance of an O-H stretching band would suggest the hydroxy-triazole (enol) tautomer.

4.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, as different tautomers often exhibit distinct electronic transitions.[12]

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range.

-

Data Analysis: The appearance of different absorption bands or shoulders in different solvents can indicate a shift in the tautomeric equilibrium. The equilibrium constant between two tautomers can be estimated from the ratio of their molar absorptivities.[13]

4.2.4. Single-Crystal X-ray Diffraction

This technique provides unambiguous determination of the tautomeric form present in the solid state by locating the positions of all atoms, including hydrogen.[4]

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction from an appropriate solvent.

-

Data Collection: Collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates. The location of the proton on a specific nitrogen atom of the triazole ring confirms the tautomeric form.

Computational Chemistry

Quantum chemical calculations, particularly DFT, are invaluable for predicting the relative energies and stabilities of different tautomers.[14]

-

Structure Construction: Build the 3D structures of all possible tautomers of the substituted 1,2,4-triazole.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in solution (using a continuum solvation model) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Data Analysis: The tautomer with the lowest calculated free energy is predicted to be the most stable. The calculated relative energies can be used to estimate the equilibrium populations of the different tautomers.

Impact of Tautomerism on Biological Activity and Signaling Pathways

The specific tautomeric form of a 1,2,4-triazole derivative present under physiological conditions can significantly influence its biological activity by altering its ability to interact with target enzymes or receptors.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Many 1,2,4-triazole-based antifungal agents, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[15][16] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms of the triazole ring coordinate to the heme iron atom in the active site of CYP51, inhibiting its function. The specific tautomeric form and the orientation of the substituents are critical for optimal binding and inhibitory activity.[17]

dot

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

A secondary mechanism of action for triazole antifungals involves the accumulation of sterol intermediates, which can induce negative feedback on HMG-CoA reductase, further disrupting sterol synthesis.[18]

Neuroprotective Effects: Nrf2 Signaling Pathway

Certain 1,2,4-triazole derivatives have demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes like superoxide dismutase (SOD). The ability of a 1,2,4-triazole derivative to activate this pathway is dependent on its specific structure and, by extension, its tautomeric form.

dot

Caption: Activation of the Nrf2 signaling pathway by a neuroprotective 1,2,4-triazole derivative.

Conclusion

The tautomerism of substituted 1,2,4-triazole derivatives is a critical consideration in the design and development of new therapeutic agents. The subtle interplay of substituent effects and environmental factors dictates the predominant tautomeric form, which in turn governs the molecule's physicochemical properties and biological activity. A thorough understanding of the tautomeric landscape, achieved through a combination of synthesis, advanced spectroscopic and crystallographic techniques, and computational modeling, is paramount for the successful optimization of 1,2,4-triazole-based drug candidates. The ability to predict and control tautomeric equilibria will undoubtedly continue to be a key driver of innovation in this important area of medicinal chemistry.

References

- 1. dial.uclouvain.be [dial.uclouvain.be]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]

- 18. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,2,4-Triazole Core Structures

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, have led to the development of a wide array of therapeutic agents.[1][2][3] This technical guide delves into the diverse biological activities of compounds containing the 1,2,4-triazole core, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to facilitate further research and drug development.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent and commercially successful application of 1,2,4-triazole-containing compounds is in the treatment of fungal infections.[4][5][6] A vast number of derivatives have been synthesized and evaluated for their efficacy against a broad spectrum of pathogenic fungi.

Quantitative Data: Antifungal Activity

| Compound/Derivative | Fungal Strain(s) | Activity Metric | Value | Reference(s) |

| Fluconazole Analogues | Candida albicans | MIC | Often used as a reference standard | [7][8] |

| Itraconazole, Voriconazole | Various pathogenic fungi | MIC | Marketed drugs with broad-spectrum activity | [1][4] |

| Compound 8d | Physalospora piricola | EC₅₀ | 10.808 µg/mL | [9][10] |

| Compound 8k | Physalospora piricola | EC₅₀ | 10.126 µg/mL | [9][10] |

| 1,2,4-Triazolo[3,4-b][7][11]thiadiazines 39c | Escherichia coli | MIC | 3.125 µg/mL | [8] |

| 1,2,4-Triazolo[3,4-b][7][11]thiadiazines 39h | Pseudomonas aeruginosa | MIC | 3.125 µg/mL | [8] |

| Schiff bases 46-47 | Staphylococcus aureus, Candida albicans | MIC | 3.125 µg/mL | [8] |

| Clinafloxacin-triazole hybrid 28g | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.25–1 µg/mL | [8] |

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][8][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[11] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, altering cell membrane fluidity and integrity, and ultimately inhibiting fungal growth.[5][11]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Applications of 1,2,4-Triazole Derivatives.

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological applications of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antibacterial, and antiviral activities. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Diverse Pharmacological Activities of 1,2,4-Triazole Scaffolds

The versatility of the 1,2,4-triazole ring allows for the synthesis of a vast library of compounds with a wide spectrum of biological activities.[1] This has led to the development of several clinically successful drugs containing this core structure.[1]

Anticancer Activity

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including enzyme inhibition, induction of apoptosis, and cell cycle arrest.[2]

Kinase Inhibition: A primary mechanism of anticancer activity for many 1,2,4-triazole compounds is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[1] For instance, certain derivatives have shown potent inhibitory activity against c-Met kinase, VEGFR-2, and tyrosine kinases like c-Kit, RET, and FLT3.[1] The following table summarizes the anticancer activity of selected 1,2,4-triazole derivatives.

| Compound/Derivative | Target/Cell Line | Activity (IC50/GI50) | Reference |

| Triazolo[4,3-b]pyridazin-3-yl-quinoline derivative (57q) | PIM-1/3 Kinase | 7 nM/70 nM | [1] |

| Diarylurea derivative with triazole moiety (62i) | HT-29, H460, MDA-MB-231 | 0.90 µM, 0.85 µM, 1.54 µM | [1] |

| 1,2,4-Triazolone derivative (63g) | HT-29, H460, A549, MKN-45 | 0.08 µM, 0.14 µM, 0.11 µM, 0.031 µM | [1] |

| [1][2][3]triazolo[4,3-b][1][2][3][4]tetrazine derivative (64) | Bewo, HL-60, MCF-7 | 1.30 µM, 1.45 µM, 2.24 µM | [1] |

| Thiazolo[3,2-b][1][2][3]-triazole (3b) | Mean GI50 | 1.37 µM | [5] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d) | Hela | < 12 µM | [4] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | Hela | 5.6 µM | [4] |

| 1,2,4-triazole-pyridine hybrid (TP6) | B16F10 | 41.12 - 61.11 µM (range for TP1-TP7) | [6] |

| 1,2,4-triazolo-linked bis-indolyl conjugate (15r) | HT-29 | 0.85 µM | [3] |

Induction of Apoptosis: Many 1,2,4-triazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptotic regulators. For example, some compounds have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and activating caspases.[1] Other derivatives can induce apoptosis by targeting the p53 tumor suppressor pathway.[5]

PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 1,2,4-triazole-containing compounds have been identified as dual inhibitors of tankyrase and the PI3K/Akt pathway, offering a multi-targeted approach to cancer therapy.[3]

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

The Versatile Scaffold: A Technical Guide to 1,2,4-Triazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its remarkable metabolic stability, capacity for hydrogen bonding, and dipole character have rendered it a cornerstone in the design of numerous therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid researchers in the ongoing quest for novel therapeutics.

Antifungal Activity: Targeting Ergosterol Biosynthesis

1,2,4-triazole derivatives are most renowned for their potent antifungal activity, with several compounds, including fluconazole and itraconazole, being mainstays in clinical practice. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2]

Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| Fluconazole Analogues | Candida albicans | 0.5-4 | [3] |

| Cryptococcus neoformans | |||

| Triazole alcohol derivatives | Candida isolates | 0.063–1 | [3] |

| Clotrimazole derivatives | Candida albicans | 0.0313–1 | [4] |

| Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j) | Candida albicans | 6.25 | [4] |

| Vinyl-1,2,4-triazole derivative (2h) | Various fungi | 0.02-0.04 mM | [5] |

Signaling Pathway: Inhibition of Lanosterol 14α-Demethylase

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.

Experimental Protocol: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of 1,2,4-triazole derivatives against human lanosterol 14α-demethylase (CYP51A1) in a reconstituted system.[6][7]

Materials:

-

Human CYP51A1 (recombinant)

-

NADPH-cytochrome P450 reductase

-

Lanosterol

-

Test compounds (1,2,4-triazole derivatives)

-

Ketoconazole (positive control)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

NADPH

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, CYP51A1, and NADPH-cytochrome P450 reductase.

-

Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) or the positive control (ketoconazole) to the reaction mixture. A vehicle control (solvent only) should also be included.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, lanosterol.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or a mixture of chloroform and methanol).

-

Analysis: Analyze the reaction mixture using a suitable method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the product formed (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) or the remaining substrate.

-

Calculation of Inhibition: Calculate the percentage of inhibition by comparing the product formation in the presence of the test compound to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined by testing a range of compound concentrations.

Anticancer Activity: A Multi-pronged Attack

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[8] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), B-Raf, and tubulin polymerization.[3][9][10]

Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Target | Reference |

| Schiff Base Hybrids | ||||

| 9a | Panc-1, PaCa-2, HT-29, H-460 | 1.3-5.9 | EGFR, B-Raf | [9] |

| 13a | Panc-1, PaCa-2, HT-29, H-460 | 1.3-5.9 | EGFR (1.9), B-Raf (0.7) | [9] |

| Indole-based Derivatives | ||||

| 9p | HeLa | Nanomolar range | Tubulin Polymerization | [10] |

| Other Derivatives | ||||

| 8c | Various | - | EGFR (3.6), BRAF | [3] |

| 8d | Various | - | BRAF | [3] |

| 10a | MCF-7, Hela, A549 | 6.43, 5.6, 21.1 | Aromatase | [4] |

| 10d | MCF-7, Hela, A549 | 10.2, 9.8, 16.5 | Aromatase | [4] |

Signaling Pathway: Inhibition of EGFR Signaling

The following diagram illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by anticancer 1,2,4-triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

Cancer cell lines (e.g., MCF-7, Hela, A549)

-

Complete cell culture medium

-

Test compounds (1,2,4-triazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

1,2,4-triazole derivatives have also demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent inflammatory mediators.[1][11] Some derivatives also exhibit their anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a crucial transcription factor in the inflammatory response.[1]

Quantitative Data: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

| Compound | Target | IC50 | Reference |

| Schiff Base Derivative (4) | COX-1 | 117.8 µM | [1] |

| COX-2 | 1.76 µM | [1] | |

| Pyrrolo[3,4-d]pyridazinone Derivatives (8b, 9a, 11a, 11b) | COX-1 | 70.96–95.75 µM | [1] |

| COX-2 | 47.83–49.79 µM | [1] | |

| 1,2,4-Triazole-pyrazole Hybrids (18a, 18b, 19a, 19b) | COX-1 | 5.23–9.81 µM | [1] |

| COX-2 | 0.55–0.91 µM | [1] | |

| 6-phenoxy-1,2,4-triazolo[3,4-a]phthalazine-3-carboxamide (50) | NF-κB activation | - | [1] |

Signaling Pathway: Inhibition of the NF-κB Pathway

The following diagram illustrates the inhibition of the NF-κB signaling pathway by anti-inflammatory 1,2,4-triazole derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds (1,2,4-triazole derivatives)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups: a control group, a reference drug group, and test compound groups (at different doses). Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Antiviral Activity: A Growing Area of Interest

While not as extensively studied as their other biological activities, 1,2,4-triazole derivatives have shown promise as antiviral agents.[12][13][14] The well-known antiviral drug Ribavirin, which contains a 1,2,4-triazole ring, highlights the potential of this scaffold in antiviral drug discovery. The mechanisms of action are varied and can involve the inhibition of viral enzymes or interference with viral replication processes.[15]

Quantitative Data: Antiviral Activity of 1,2,4-Triazole Derivatives

| Compound | Virus | EC50 | Reference |

| 1,2,4-triazolo[4,3-a]quinoxaline derivative (194) | HSV-1 | 25% plaque reduction at 20 mg/mL | [15] |

| Ribavirin Analogues | Wide range of DNA and RNA viruses | - | [12] |

Experimental Protocol: General Antiviral Assay (Plaque Reduction Assay)

This assay is commonly used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Host cell line permissive to the virus of interest

-

Virus stock

-

Cell culture medium

-

Test compounds

-

Agarose or methylcellulose overlay

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and grow them to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus for a specific adsorption period.

-

Compound Treatment: After viral adsorption, remove the virus inoculum and add a semi-solid overlay medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates at the optimal temperature for virus replication until visible plaques are formed.

-

Plaque Visualization: Fix the cells and stain them with a suitable dye (e.g., crystal violet). The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 (the concentration that reduces the number of plaques by 50%) can then be determined.